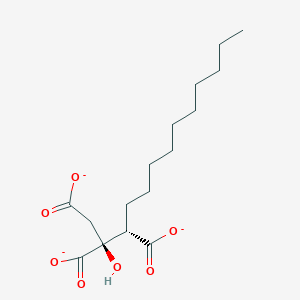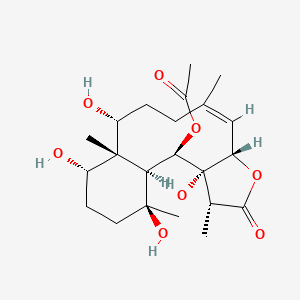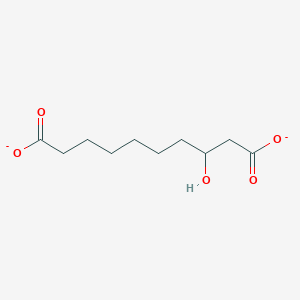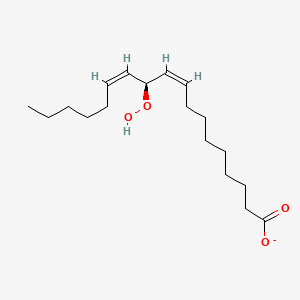
(2S,3S)-2-Hydroxytridecane-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylate is tricarboxylate anion of (2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylic acid. It is a conjugate base of a (2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Darley et al. (2003) highlighted the stereocontrolled synthesis of 2-methylisocitrate, an intermediate in the methylcitrate cycle, which is crucial in the oxidation of propanoate to pyruvate in bacteria and fungi. This synthesis involved steps starting from lactic acid, showcasing the compound's role in synthesizing biologically relevant isomers (Darley, Selmer, Clegg, Harrington, Buckel, & Golding, 2003).
Applications in Biomedical Research
- Chan et al. (2004) studied novel Gd(III) complexes with functionalized polyaminocarboxylate macrocycles for use as potential magnetic resonance imaging (MRI) contrast agents. The specific structure and properties of these complexes, including their high proton relaxivities, make them significant in improving MRI diagnostics (Chan, Barra, Botta, & Wong, 2004).
Applications in Material Science
- Liszkowska et al. (2015) explored the synthesis of a new compound from 2-hydroxy-1,2,3-propanetricarboxylic acid (citric acid) and diethylene glycol, used for rigid polyurethane-polyisocyanurate (PUR-PIR) foams. The properties of these foams, such as compressive strength and thermal conductivity, were significantly affected by the compound, indicating its importance in materials science (Liszkowska, Czupryński, & Paciorek-Sadowska, 2015).
Eigenschaften
Produktname |
(2S,3S)-2-Hydroxytridecane-1,2,3-tricarboxylate |
|---|---|
Molekularformel |
C16H25O7-3 |
Molekulargewicht |
329.36 g/mol |
IUPAC-Name |
(2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C16H28O7/c1-2-3-4-5-6-7-8-9-10-12(14(19)20)16(23,15(21)22)11-13(17)18/h12,23H,2-11H2,1H3,(H,17,18)(H,19,20)(H,21,22)/p-3/t12-,16+/m1/s1 |
InChI-Schlüssel |
DQIHPEKINXOMBM-WBMJQRKESA-K |
Isomerische SMILES |
CCCCCCCCCC[C@H](C(=O)[O-])[C@@](CC(=O)[O-])(C(=O)[O-])O |
Kanonische SMILES |
CCCCCCCCCCC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[[[5-[[methyl-(phenylmethyl)amino]-oxomethyl]-1H-imidazol-4-yl]-oxomethyl]amino]-6-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]hexanoic acid tert-butyl ester](/img/structure/B1256156.png)

![3-(4-methylphenyl)-5-oxo-N-propyl-8-thiazolo[2,3-b]quinazolinecarboxamide](/img/structure/B1256161.png)



![(E)-1-[5-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one](/img/structure/B1256169.png)


![(2S)-1-[(2S)-2-[[1-carboxy-5-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1H-indole-2-carbonyl]amino]pentyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1256174.png)
![n-{4-(Hydroxymethyl)-1-[2-(thiophen-3-yl)ethyl]piperidin-4-yl}-n-phenylpropanamide](/img/structure/B1256175.png)
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1256177.png)
